Methyl 6-bromoimidazo[1,2-a]pyridine-8-carboxylate
Overview
Description
Methyl 6-bromoimidazo[1,2-a]pyridine-8-carboxylate is a heterocyclic compound that features a bromine atom, an imidazo[1,2-a]pyridine ring, and a carboxylate ester group. This compound is known for its versatility in organic synthesis and pharmaceutical chemistry due to its unique structural components .
Mechanism of Action
Target of Action
Methyl 6-bromoimidazo[1,2-a]pyridine-8-carboxylate is a complex organic compound that contains a bromine atom, an imidazo[1,2-a]pyridine ring, and a carboxylate group The presence of the imidazo[1,2-a]pyridine ring suggests that it may interact with biological molecules .
Mode of Action
The bromine atom in the compound confers the ability to participate in various organic reactions . The imidazo[1,2-a]pyridine ring allows it to interact with biological molecules
Biochemical Pathways
The compound is likely involved in the direct functionalization of imidazo[1,2-a]pyridines, a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . This functionalization can occur through radical reactions, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
Pharmacokinetics
The presence of the carboxylate group suggests that the compound may have good solubility in aqueous solutions , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
Given its potential to participate in various organic reactions and interact with biological molecules , it may have a range of effects depending on the specific context of its use.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its solubility in water suggests that it may be more active in aqueous environments . Other factors, such as pH, temperature, and the presence of other molecules, could also potentially influence its action.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-bromoimidazo[1,2-a]pyridine-8-carboxylate typically involves the bromination of imidazo[1,2-a]pyridine derivatives followed by esterification. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and esterification processes, often utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain high purity and efficiency .
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products:
Substitution Products: Depending on the nucleophile, various substituted imidazo[1,2-a]pyridine derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Scientific Research Applications
Methyl 6-bromoimidazo[1,2-a]pyridine-8-carboxylate has a wide range of applications in scientific research:
Comparison with Similar Compounds
- Methyl 6-chloroimidazo[1,2-a]pyridine-8-carboxylate
- Methyl 6-iodoimidazo[1,2-a]pyridine-8-carboxylate
- Methyl 6-fluoroimidazo[1,2-a]pyridine-8-carboxylate
Comparison: Methyl 6-bromoimidazo[1,2-a]pyridine-8-carboxylate is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, iodo, and fluoro analogues. The bromine atom’s size and electron-withdrawing properties influence the compound’s chemical behavior and biological activity .
Properties
IUPAC Name |
methyl 6-bromoimidazo[1,2-a]pyridine-8-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2/c1-14-9(13)7-4-6(10)5-12-3-2-11-8(7)12/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVNRXVYXTRSZKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CN2C1=NC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40724399 | |
Record name | Methyl 6-bromoimidazo[1,2-a]pyridine-8-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40724399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
908581-18-0 | |
Record name | Methyl 6-bromoimidazo[1,2-a]pyridine-8-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40724399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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